molecular formula C21H18O4 B13934287 4-Hydroxy-5-methoxy-3'-(phenylmethoxy)[1,1'-biphenyl]-3-carboxaldehyde

4-Hydroxy-5-methoxy-3'-(phenylmethoxy)[1,1'-biphenyl]-3-carboxaldehyde

Cat. No.: B13934287
M. Wt: 334.4 g/mol
InChI Key: JNYUABSWGYULMD-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methoxy-3’-(phenylmethoxy)[1,1’-biphenyl]-3-carboxaldehyde is an organic compound with a complex structure that includes hydroxyl, methoxy, and carboxaldehyde functional groups

Preparation Methods

The synthesis of 4-Hydroxy-5-methoxy-3’-(phenylmethoxy)[1,1’-biphenyl]-3-carboxaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-Hydroxy-5-methoxy-3’-(phenylmethoxy)[1,1’-biphenyl]-3-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Hydroxy-5-methoxy-3’-(phenylmethoxy)[1,1’-biphenyl]-3-carboxaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methoxy-3’-(phenylmethoxy)[1,1’-biphenyl]-3-carboxaldehyde involves its interaction with molecular targets such as enzymes or receptors. For example, it can act as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing its normal function . The pathways involved in its mechanism of action depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar compounds to 4-Hydroxy-5-methoxy-3’-(phenylmethoxy)[1,1’-biphenyl]-3-carboxaldehyde include:

The uniqueness of 4-Hydroxy-5-methoxy-3’-(phenylmethoxy)[1,1’-biphenyl]-3-carboxaldehyde lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.

Properties

Molecular Formula

C21H18O4

Molecular Weight

334.4 g/mol

IUPAC Name

2-hydroxy-3-methoxy-5-(3-phenylmethoxyphenyl)benzaldehyde

InChI

InChI=1S/C21H18O4/c1-24-20-12-17(10-18(13-22)21(20)23)16-8-5-9-19(11-16)25-14-15-6-3-2-4-7-15/h2-13,23H,14H2,1H3

InChI Key

JNYUABSWGYULMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C=O)C2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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